(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 265989-42-2
VCID: VC20757021
InChI: InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1/i8D,9D,10D,13D,14D
SMILES: CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Molecular Formula: C40H47FN2O6
Molecular Weight: 675.8 g/mol

(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

CAS No.: 265989-42-2

Cat. No.: VC20757021

Molecular Formula: C40H47FN2O6

Molecular Weight: 675.8 g/mol

* For research use only. Not for human or veterinary use.

(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester - 265989-42-2

CAS No. 265989-42-2
Molecular Formula C40H47FN2O6
Molecular Weight 675.8 g/mol
IUPAC Name tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Standard InChI InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1/i8D,9D,10D,13D,14D
Standard InChI Key OZJAGODXZFIYDA-REWGUOJHSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)C5=CC=C(C=C5)F)[2H])[2H]
SMILES CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Canonical SMILES CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O

Chemical Identity and Structural Properties

The compound (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl- -dioxane-4-yl)-acetic Acid, tert-Butyl Ester is identified by the CAS registry number 265989-42-2 . This complex organic molecule possesses several distinctive structural features that contribute to its pharmaceutical relevance and chemical behavior. The compound incorporates a pyrrole core with multiple functional groups attached, including a deuterated phenyl group that distinguishes it from non-deuterated analogs.

Physical and Chemical Characteristics

The physical and chemical properties of this compound provide insights into its behavior in various biological and chemical systems. The compound exhibits the following key characteristics:

PropertyValue
Molecular FormulaC40H47FN2O6
Molecular Weight675.8 g/mol
Physical StateSolid
CAS Number265989-42-2
IUPAC Nametert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

The molecular structure contains several key functional groups: a pyrrole core, a fluorophenyl group, a hydroxyphenylcarbamoyl moiety, a deuterated phenyl group (phenyl-d5), an isopropyl substituent, a dioxane ring, and a tert-butyl ester. This combination of functional groups contributes to the compound's specific chemical reactivity and interactions with biological systems.

Structural Analysis

The compound's InChI representation provides a standardized description of its molecular structure: InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1/i8D,9D,10D,13D,14D. This representation encodes the stereochemistry and connectivity of all atoms within the molecule.

The deuteration of the phenyl group at positions 2,3,4,5,6 (phenyl-d5) is a notable feature of this compound, replacing standard hydrogen atoms with deuterium. This isotopic substitution can significantly alter the compound's pharmacokinetic profile without substantially changing its pharmacodynamic properties, making it valuable for drug metabolism studies and pharmaceutical development .

Analytical MethodInformation Provided
Nuclear Magnetic Resonance (NMR)Structural confirmation, deuterium incorporation
Mass Spectrometry (MS)Molecular weight verification, fragmentation pattern
High-Performance Liquid Chromatography (HPLC)Purity assessment, isomer separation
Infrared Spectroscopy (IR)Functional group identification
X-ray CrystallographyThree-dimensional structure (if crystalline)

These analytical methods collectively provide comprehensive validation of the compound's structure and purity, which is essential for its application in pharmaceutical research and development processes.

Pharmacological Significance

The compound (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl- -dioxane-4-yl)-acetic Acid, tert-Butyl Ester holds significant pharmacological importance as a deuterated intermediate in the metabolic pathway of atorvastatin . Atorvastatin belongs to the statin class of medications, which function as selective, competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Relationship to Atorvastatin

This compound serves as an important intermediate in the synthesis or metabolism of atorvastatin, which is clinically used to lower both elevated LDL-cholesterol and triglycerides . The incorporation of deuterium atoms in the phenyl group (phenyl-d5) may confer several advantages in pharmaceutical applications:

  • Modified metabolic stability due to the stronger carbon-deuterium bond compared to carbon-hydrogen bond

  • Potential reduction in certain metabolic pathways, leading to altered pharmacokinetics

  • Possible reduction in formation of toxic metabolites

  • Development of improved drug candidates with enhanced safety profiles

The deuteration strategy has gained increasing attention in pharmaceutical research as a means to optimize drug properties without substantial changes to the parent molecule's therapeutic activity.

Research Applications

The primary research applications of this compound include:

  • Serving as a reference standard in pharmaceutical analysis

  • Use as an intermediate in the synthesis of atorvastatin and related compounds

  • Studies on drug metabolism and pharmacokinetics, particularly leveraging the deuterium labeling

  • Structure-activity relationship studies for statin drug development

  • Investigation of novel HMG-CoA reductase inhibitors with improved properties

The compound's deuterated phenyl group makes it particularly valuable for metabolic studies, as deuterium labeling can be tracked through metabolic transformations using mass spectrometry and other analytical techniques.

Future Research Directions

The scientific exploration of (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl- -dioxane-4-yl)-acetic Acid, tert-Butyl Ester and related compounds continues to evolve, with several promising research directions emerging.

Challenges and Opportunities

The development and application of deuterated pharmaceutical intermediates present both challenges and opportunities. Challenges include the complexity and cost of synthesis, regulatory considerations for deuterated compounds, and the need for specialized analytical methods. Opportunities include the potential for improved drug safety profiles, extended patent protection through deuteration strategies, and more predictable pharmacokinetic properties.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator